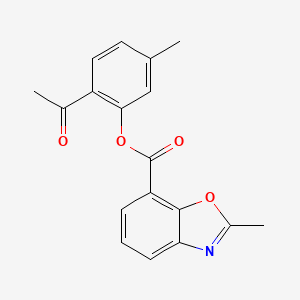
2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1,3-benzoxazole-7-carboxylic acid with 2-acetyl-5-methylphenol under acidic or basic conditions. The reaction may require the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-5-methylfuran
- 2-Acetyl-5-methylphenol
- 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Uniqueness
2-Acetyl-5-methylphenyl 2-methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context.
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
(2-acetyl-5-methylphenyl) 2-methyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-10-7-8-13(11(2)20)16(9-10)23-18(21)14-5-4-6-15-17(14)22-12(3)19-15/h4-9H,1-3H3 |
Clé InChI |
XROLBWGKRIBIHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=C3C(=CC=C2)N=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B11506032.png)
![1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11506033.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11506037.png)
![5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11506042.png)
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide](/img/structure/B11506052.png)
![1-[8-(4-Chlorophenyl)-1-(3-methylphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B11506055.png)
![Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate](/img/structure/B11506061.png)
methanone](/img/structure/B11506082.png)
![ethyl 5-[({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}amino)methyl]furan-2-carboxylate](/img/structure/B11506090.png)
![{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(morpholin-4-yl)methanone](/img/structure/B11506095.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B11506097.png)
![5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-pyrano[2,3-a][4,7]phenanthrolin-4-one](/img/structure/B11506100.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-cyclohexylphenyl)sulfonyl]amino}propanoate](/img/structure/B11506102.png)
![N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11506107.png)
